3-oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide
Description
Properties
IUPAC Name |
3-oxo-N-propyl-4H-quinoxaline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-5-13-12(17)8-3-4-9-10(6-8)15-11(16)7-14-9/h3-4,6-7H,2,5H2,1H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQQSJBEAQGKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
o-Phenylenediamine derivatives : Serve as the nitrogen-containing aromatic base for quinoxaline formation.
1,2-Dicarbonyl compounds : Such as glyoxal or substituted glyoxals, used to form the quinoxaline ring by condensation.
Propylamine or propylcarboxylic acid derivatives : For introducing the N-propyl substituent on the carboxamide group.
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Condensation | o-Phenylenediamine + 1,2-dicarbonyl compound, reflux in ethanol or suitable solvent | Formation of 3,4-dihydroquinoxaline core |
| 2 | Oxidation or functional group introduction | Mild oxidizing agents (e.g., DDQ, MnO2) or use of keto-containing precursors | Introduction of the 3-oxo group |
| 3 | Carboxylation or substitution | Carboxylation at 6-position or use of substituted precursor | Introduction of carboxylic acid group at 6-position |
| 4 | Amide formation | Coupling of carboxylic acid with propylamine using coupling agents (e.g., EDC, DCC) or via acid chloride intermediate | Formation of N-propyl carboxamide |
| 5 | Purification and characterization | Chromatography (HPLC), recrystallization | Isolation of pure target compound |
Reaction Conditions and Optimization
Solvent choice: Ethanol, methanol, or DMF depending on step.
Temperature: Reflux conditions for condensation; room temperature to mild heating for amide coupling.
Catalysts: Acid catalysts (e.g., acetic acid) may be used during condensation to facilitate ring closure.
Reaction times: Vary from 2 to 24 hours depending on step and scale.
Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR to confirm ring formation and substitution pattern.
High-Performance Liquid Chromatography (HPLC) : To monitor reaction progress and purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) : For molecular weight confirmation and detection of impurities.
Melting Point and Elemental Analysis : To assess compound identity and purity.
The condensation of o-phenylenediamine derivatives with 1,2-dicarbonyl compounds is well-established, yielding the quinoxaline scaffold efficiently under mild conditions.
The 3-oxo group can be introduced either by starting with a diketone precursor or by selective oxidation after ring formation, with the latter requiring careful control to avoid overoxidation.
Amide bond formation at the 6-carboxyl position is typically achieved via standard peptide coupling chemistry, with propylamine as the nucleophile. The use of coupling agents such as DCC or EDC improves yields and reduces side reactions.
Purification is critical to remove side products and unreacted starting materials, with chromatographic techniques commonly employed.
The overall yield depends on the efficiency of each step but is generally moderate to good (40-70%) when optimized.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Condensation solvent | Ethanol, reflux | Acid catalyst may be added |
| Oxidation agent | DDQ, MnO2 (mild oxidants) | Avoid harsh conditions |
| Amide coupling agent | DCC, EDC, HOBt | Room temperature to mild heating |
| Reaction time | 2-24 hours | Depends on step |
| Purification method | Column chromatography, recrystallization | Essential for purity |
| Analytical techniques | NMR, HPLC, LC-MS | For structure confirmation and purity |
Chemical Reactions Analysis
Core Quinoxaline Formation
The compound is synthesized via cyclization reactions involving o-phenylenediamine derivatives and α-keto acids or esters. Key steps include:
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Nucleophilic substitution : Reaction of o-halonitrobenzene with α-amino acids (e.g., valine, leucine) under microwave (MW) irradiation, achieving yields of ~60–90% .
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Nitro reduction : SnCl₂/HCl-mediated reduction of nitro intermediates followed by cyclization to form the dihydroquinoxaline core .
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N-Acylation : Propylamine is introduced via reaction with propionyl chloride in ethyl acetate or acetonitrile, using triethylamine as a base (yields: >85%) .
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Nucleophilic Substitution | MW, K₂CO₃, graphene catalyst, 120°C | 60–90 | |
| Nitro Reduction | SnCl₂/HCl, 60°C, 2 hr | 75–90 | |
| N-Acylation | Propionyl chloride, Et₃N, RT | 85–92 |
Carboxamide Reactivity
The carboxamide group at position 6 participates in:
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Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding 3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid .
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Condensation : Reacts with hydrazines to form hydrazide derivatives, a step used in antitumor agent development .
Oxidation of the Dihydroquinoxaline Core
-
The 3,4-dihydroquinoxaline moiety undergoes oxidation with KMnO₄ or H₂O₂ to form fully aromatic quinoxaline derivatives, altering electronic properties.
Enzyme Inhibition Modifications
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RT Inhibitory Activity : Structural analogs with electron-withdrawing groups (e.g., –Cl, –F) at position 7 show enhanced reverse transcriptase (RT) inhibition (IC₅₀: 0.63 μM vs. NVP’s 0.13 μM) .
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Alkylation : Methylation of the carboxamide nitrogen reduces solubility but increases metabolic stability.
Table 2: Biological Activity of Select Derivatives
| Derivative | Modification | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Parent Compound | None | 64 | Low solubility limits assay |
| 7-Fluoro Analog | –F at position 7 | 23 | Improved activity |
| N-Methylated Derivative | –CH₃ on carboxamide | ND* | Enhanced stability |
Solubility and Stability Data
-
Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but poorly in water.
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pH Stability : Degrades under strongly acidic (pH < 3) or basic (pH > 10) conditions via hydrolysis .
Table 3: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| LogP | 2.1 ± 0.3 | |
| Aqueous Solubility | <0.1 mg/mL (25°C) | |
| Melting Point | 144–146°C |
Computational Insights
Scientific Research Applications
Chemistry
3-oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide serves as a versatile building block in organic synthesis. It can be utilized in the development of more complex organic molecules through various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the compound into quinoxaline derivatives with higher oxidation states using agents like potassium permanganate or chromium trioxide. |
| Reduction | Reduces the compound into more saturated forms using sodium borohydride or lithium aluminum hydride. |
| Substitution | Functional groups can be replaced under suitable conditions, enhancing the compound's reactivity. |
Biology
In biological research, this compound is used as a probe in biochemical assays to study enzyme activities and protein interactions. It has shown promise in various biological applications:
- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes, which is crucial for understanding metabolic pathways.
- Biochemical Assays : Employed in assays to measure enzyme kinetics and interactions with other biomolecules.
Medicine
The medicinal properties of this compound are under investigation for potential therapeutic applications:
Case studies have demonstrated that modifications of this compound can enhance its anticancer properties, making it a candidate for further pharmaceutical development.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes:
- Material Science : Its unique chemical properties allow it to be used in synthesizing polymers and catalysts with specific functionalities.
Mechanism of Action
The mechanism of action of 3-oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with three structurally related molecules from the literature, focusing on molecular features, synthetic strategies, and inferred physicochemical properties.
Structural and Functional Differences
Table 1: Structural Comparison
Key Observations :
Core Heterocycle: The quinoxaline core (target compound) differs from quinoline , benzoxazine , and quinazoline in nitrogen positioning and electronic properties. Quinoline derivatives (e.g., compound 52) exhibit a single nitrogen in the ring, which may reduce planarity compared to quinoxaline, affecting DNA intercalation or protein binding .
Substituent Effects: The N-propyl carboxamide in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. Electron-withdrawing groups (e.g., chloro in compound 52) enhance reactivity and binding to electron-rich biological targets, whereas hydroxy (compound ) introduces hydrogen-bonding capability .
Synthetic Approaches: The target compound’s synthesis likely parallels methods described in , such as coupling carboxamide groups to functionalized quinoxaline cores using reagents like thionyl chloride or carbodiimides . Compound 52’s synthesis involved TLC purification and characterization via IR and LC-MS, suggesting similar protocols could apply to the target compound .
Pharmacological Implications
- Quinoxaline vs. Quinoline: Quinoxalines are associated with kinase inhibition (e.g., VEGF receptors), while quinolines (compound 52) are explored for antibacterial and anticancer activity due to DNA interaction .
- Benzoxazine Derivatives : The benzoxazine core (compound ) may confer anti-inflammatory or CNS activity, as seen in related structures, but its diphenylpropyl group could lead to off-target effects .
- Quinazoline Hybrids : Dual heterocycles (compound ) often exhibit multitarget effects, such as simultaneous enzyme inhibition and intercalation, but may face metabolic instability .
Biological Activity
3-oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₃N₃O₂
- Molecular Weight : 231.25 g/mol
- CAS Number : 1638612-60-8
The compound features a unique propyl group that may influence its reactivity and biological interactions compared to other quinoxaline derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in disease processes .
Antiviral Activity
Research has indicated that this compound exhibits inhibitory activity against reverse transcriptase (RT) enzymes, which are crucial for the replication of retroviruses such as HIV. In a study assessing its IC₅₀ values, the compound demonstrated significant inhibitory potency with an IC₅₀ of approximately 0.63 µM against wild-type RT, although its efficacy was reduced against mutant strains .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies suggest that it may possess anti-inflammatory and anticancer properties, making it a candidate for further development in cancer therapeutics. The specific pathways through which it exerts these effects are still being elucidated .
Study on Inhibitory Potency
A comparative study evaluated the inhibitory effects of several quinoxaline derivatives, including this compound. The results indicated that while it showed promising activity against RT enzymes, other derivatives had varying degrees of efficacy, highlighting the need for further optimization .
| Compound | IC₅₀ (µM) | K103N RT Inhibition (%) |
|---|---|---|
| NVP | 0.13 | 50 ± 7 |
| 3 | 0.63 | 47 ± 7 |
| 12 | 64 | 13 ± 1 |
| 15 | 67 | 20 ± 7 |
| 20 | 23 | 5 ± 1 |
This table illustrates the comparative inhibitory potency of different compounds against the K103N mutant strain of RT, emphasizing the relative effectiveness of compound 3 .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of quinoxaline carboxamide derivatives typically involves cyclocondensation of o-phenylenediamine derivatives with carbonyl compounds, followed by functionalization. For example, Pd(II)-catalyzed coupling reactions (e.g., with alkynes or amines) and column chromatography (e.g., CH₂Cl₂/EtOAc gradients) are critical for purity . Reaction parameters like solvent choice (e.g., EtOH or pyridine), catalyst loading (e.g., Pd(OAc)₂ at µmol scale), and temperature (reflux vs. room temperature) significantly affect yields (reported 19–49% in analogous syntheses) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) is essential for structural elucidation, particularly to confirm the quinoxaline core and propylcarboxamide substituents. For example, ¹H-NMR peaks at δ 8.10–7.80 (aromatic protons) and δ 3.65–1.16 (propyl chain) are diagnostic . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z), while IR confirms carbonyl stretches (~1635–1638 cm⁻¹) . Purity is assessed via HPLC with CH₂Cl₂/EtOAC gradients .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific hazard data for this compound is unavailable, general protocols for structurally similar quinoxalines include:
- Use of fume hoods to avoid inhalation of vapors.
- Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
- Emergency measures: Flush eyes/skin with water for ≥15 minutes and seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer : SAR studies require systematic modification of the quinoxaline core and substituents. For example:
- Core modifications : Replace the 3-oxo group with thioxo or amino groups to assess impact on bioactivity .
- Substituent variation : Compare N-propyl vs. N-aryl/alkyl chains to optimize lipophilicity and binding affinity. In vitro assays (e.g., inhibition of NO production in RAW264.7 macrophages) can quantify anti-inflammatory activity .
Q. What in vitro models are suitable for assessing its anti-inflammatory or antimicrobial activity?
- Methodological Answer :
- Anti-inflammatory : LPS-induced RAW264.7 macrophages measure NO inhibition (IC₅₀ values; compound 6p in a related study showed IC₅₀ = 8.2 µM) .
- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with norfloxacin as a positive control .
Q. How do solvent polarity and pH affect the compound’s stability during storage?
- Methodological Answer : Stability studies should use accelerated degradation conditions (e.g., 40°C/75% RH) with UPLC-MS monitoring. Quinoxaline derivatives are prone to hydrolysis under acidic/basic conditions; neutral pH in anhydrous DMSO or EtOH is recommended for long-term storage .
Q. What computational methods can predict its metabolic pathways and toxicity?
- Methodological Answer : Density Functional Theory (DFT) calculates reactive sites for Phase I metabolism (e.g., oxidation of the propyl chain). Tools like SwissADME predict CYP450 interactions, while ProTox-II models hepatotoxicity and mutagenicity based on structural alerts (e.g., quinoxaline’s aromatic amine similarity) .
Data Contradictions and Analytical Challenges
Q. How to resolve discrepancies in reported synthetic yields for analogous quinoxaline derivatives?
- Methodological Answer : Variability often arises from catalyst purity (e.g., Pd(OAc)₂ vs. PdCl₂) or solvent drying. Replicate reactions under inert atmospheres (N₂/Ar) and use freshly distilled Et₃N to minimize side reactions .
Q. Why might NMR data for the propyl chain show unexpected splitting patterns?
- Methodological Answer : Dynamic rotational isomerism in the N-propyl group can cause peak splitting. Variable-temperature NMR (e.g., 25–60°C) or dilution experiments may coalesce signals, confirming conformational exchange .
Key Research Findings from Literature
- Synthetic Optimization : Pd-catalyzed methods improve regioselectivity but require strict anhydrous conditions .
- Bioactivity : Quinoxaline carboxamides exhibit dose-dependent NO inhibition (e.g., 6p at 10 µM reduced NO by 72% vs. control) .
- Analytical Pitfalls : Impurities like desfluoro byproducts (e.g., 1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) require rigorous HPLC-MS monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
